molecular formula C12H10N4O B2726763 2-(4-methylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 881481-35-2

2-(4-methylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2726763
CAS No.: 881481-35-2
M. Wt: 226.239
InChI Key: JZYBOTSHMTZBLF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-d][1,2,4]triazin derivatives are a class of compounds that have been studied for their potential applications in various fields . They are part of a larger group of compounds known as pyrazolo-triazines, which are known for their diverse biological activities .


Synthesis Analysis

These compounds can be synthesized using various methods. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of pyrazolo and triazin rings . The specific structure can vary depending on the substituents attached to these rings .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and are often influenced by the specific substituents present on the pyrazolo and triazin rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure and substituents .

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its application, some pyrazolo[1,5-d][1,2,4]triazin derivatives have been studied for their inhibitory activity against CDK2, a target for cancer treatment .

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely depending on their specific structure and substituents .

Future Directions

Future research in this area could involve the design and synthesis of new pyrazolo[1,5-d][1,2,4]triazin derivatives with improved properties and activities .

Properties

IUPAC Name

2-(4-methylphenyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-2-4-9(5-3-8)10-6-11-12(17)14-13-7-16(11)15-10/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYBOTSHMTZBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=NNC(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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